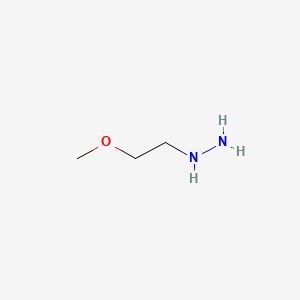
(2-Methoxyethyl)hydrazine
Descripción general
Descripción
“(2-Methoxyethyl)hydrazine” is a chemical compound with the CAS Number: 3044-15-3 . It has a molecular weight of 90.13 .
Molecular Structure Analysis
The molecular formula of “(2-Methoxyethyl)hydrazine” is C3H10N2O . It has a molecular weight of 90.124 . The InChI Code is 1S/C3H10N2O .Physical And Chemical Properties Analysis
“(2-Methoxyethyl)hydrazine” has a density of 0.9±0.1 g/cm3 . Its boiling point is 185.4±23.0 °C at 760 mmHg . The compound is solid in physical form .Aplicaciones Científicas De Investigación
Fluorescence-Based Sensing Systems : (2-Methoxyethyl)hydrazine has been utilized in the development of fluorescent probes for detecting hydrazine. These probes, such as HyP-1 and HyP-2, are based on ortho-methoxy-methyl-ether (o-MOM) assisted reactions. They offer high selectivity and sensitivity, useful in real-time paper strip assays, vapor tests, soil analysis, and real water assays (Jung et al., 2019).
Monitoring Environmental and Biological Systems : The substance has been used to develop sensors for monitoring hydrazine in environmental and biological systems. These sensors, such as MOCA, are crucial for environmental protection and biotoxic evaluation due to hydrazine's high toxicity. Such sensors can visualize hydrazine in stem cells and zebrafish, providing a powerful tool for tracking hydrazine in vivo (Liu et al., 2014).
Antimicrobial and Antifungal Activities : Research has shown the efficacy of compounds containing (2-Methoxyethyl)hydrazine in antimicrobial and antifungal activities. These studies reveal that certain synthesized compounds with this chemical show moderate to good anti-bacterial and anti-fungal activities against various strains (Bharti et al., 2010).
Use in Organic Synthesis : (2-Methoxyethyl)hydrazine derivatives have been used in organic synthesis, particularly in the Mitsunobu reaction. This reaction is crucial for converting alcohols into a variety of different functional groups with high stereospecificity. The derivatives provide ease in the isolation of products and enable reusability of by-products (Hagiya et al., 2009).
Environmental Applications : Studies have also focused on the environmental applications of (2-Methoxyethyl)hydrazine. For example, its role in the reduction of graphene oxide has been investigated, highlighting its potential in modifying the properties of graphene-based materials (Chua & Pumera, 2016).
Safety and Hazards
“(2-Methoxyethyl)hydrazine” is associated with several safety hazards. The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315-H319-H335 . Precautionary statements include P233-P260-P261-P264-P271-P280-P302+P352-P304-P304+P340-P305+P351+P338-P312-P321-P332+P313-P337+P313-P340-P362-P403-P403+P233-P405-P501 .
Mecanismo De Acción
Target of Action
Hydrazine derivatives are known to interact with various enzymes and receptors in the body .
Mode of Action
It’s known that hydrazine and its derivatives can act as reducing agents or catalysts in organic synthesis .
Biochemical Pathways
For instance, some hydrazine derivatives are involved in the biosynthesis of natural products containing nitrogen-nitrogen bonds .
Pharmacokinetics
It’s known that hydrazine derivatives generally have good solubility in water and some organic solvents , which could potentially influence their bioavailability.
Result of Action
Hydrazine derivatives are known to have various biological activities, depending on their specific structures and the targets they interact with .
Action Environment
The action, efficacy, and stability of (2-Methoxyethyl)hydrazine can be influenced by various environmental factors. For instance, its stability could be affected by temperature, as it’s generally stored in a refrigerated environment . Furthermore, its action and efficacy could potentially be influenced by the pH and the presence of other substances in the environment.
Propiedades
IUPAC Name |
2-methoxyethylhydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H10N2O/c1-6-3-2-5-4/h5H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBELBRDFPCFICX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80337407 | |
| Record name | (2-methoxyethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
3044-15-3 | |
| Record name | (2-methoxyethyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80337407 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-Methoxyethyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-[(4-Fluorophenyl)methylene]phthalide](/img/structure/B1594285.png)







![9,10-Anthracenedione, 1-[(2,6-dibromo-4-methylphenyl)amino]-4-hydroxy-](/img/structure/B1594301.png)

![2-Ethoxy-2,6,6-trimethyl-9-methylenebicyclo[3.3.1]nonane](/img/structure/B1594303.png)